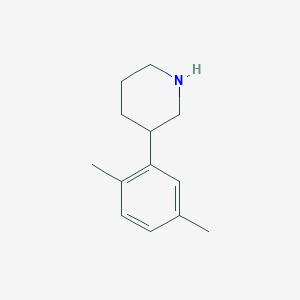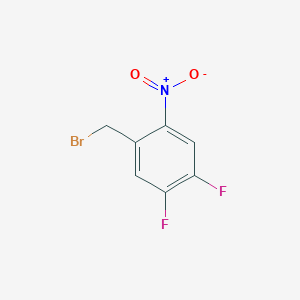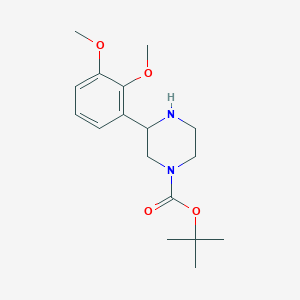![molecular formula C7H14N2O2 B13599506 [3-(methoxymethyl)cyclobutyl]urea,Mixtureofdiastereomers](/img/structure/B13599506.png)
[3-(methoxymethyl)cyclobutyl]urea,Mixtureofdiastereomers
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(Methoxymethyl)cyclobutyl]urea, Mixture of diastereomers: is a chemical compound with the molecular formula C7H14N2O2. It is characterized by the presence of a cyclobutyl ring substituted with a methoxymethyl group and a urea moiety. This compound is often used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(methoxymethyl)cyclobutyl]urea typically involves the reaction of cyclobutylamine with methoxymethyl chloride to form the intermediate [3-(methoxymethyl)cyclobutyl]amine. This intermediate is then reacted with isocyanate to yield the final product, [3-(methoxymethyl)cyclobutyl]urea .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, precise control of reaction conditions, and purification processes to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: [3-(Methoxymethyl)cyclobutyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts or specific solvents to proceed efficiently.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
Chemistry: In chemistry, [3-(methoxymethyl)cyclobutyl]urea is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It can be used to investigate enzyme mechanisms and protein-ligand interactions .
Medicine: In medicine, [3-(methoxymethyl)cyclobutyl]urea is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of advanced materials and chemical processes .
Mechanism of Action
The mechanism of action of [3-(methoxymethyl)cyclobutyl]urea involves its interaction with specific molecular targets. The methoxymethyl group and the urea moiety play crucial roles in binding to these targets, influencing their activity and function. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
[3-(Methoxymethyl)cyclobutyl]amine: This compound is an intermediate in the synthesis of [3-(methoxymethyl)cyclobutyl]urea and shares similar structural features.
Cyclobutylurea: Another related compound with a cyclobutyl ring and a urea moiety.
Methoxymethylurea: A compound with a methoxymethyl group and a urea moiety, similar to [3-(methoxymethyl)cyclobutyl]urea.
Uniqueness: What sets [3-(methoxymethyl)cyclobutyl]urea apart from these similar compounds is the combination of the cyclobutyl ring and the methoxymethyl group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C7H14N2O2 |
|---|---|
Molecular Weight |
158.20 g/mol |
IUPAC Name |
[3-(methoxymethyl)cyclobutyl]urea |
InChI |
InChI=1S/C7H14N2O2/c1-11-4-5-2-6(3-5)9-7(8)10/h5-6H,2-4H2,1H3,(H3,8,9,10) |
InChI Key |
OULJMEKGUKQYRM-UHFFFAOYSA-N |
Canonical SMILES |
COCC1CC(C1)NC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


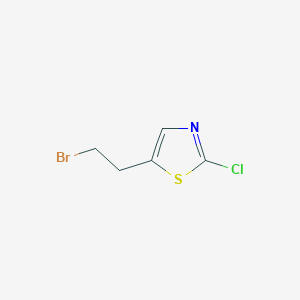


![({Bicyclo[4.1.0]heptan-2-yl}methyl)(methyl)aminehydrochloride](/img/structure/B13599451.png)
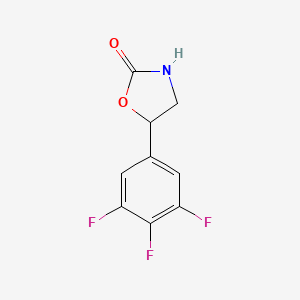
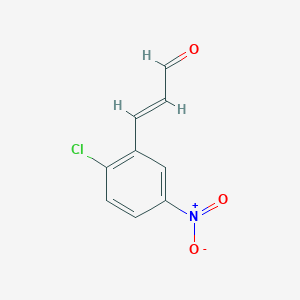
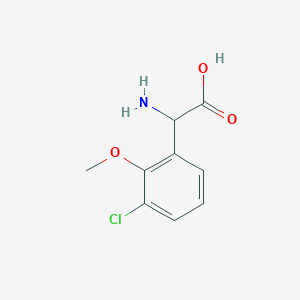
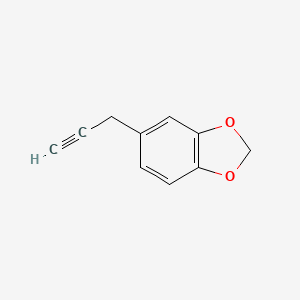
![2-(Benzo[b]thiophen-3-yl)acetaldehyde](/img/structure/B13599466.png)

